

# 3'-Chloro-4'-fluoroacetophenone CAS number 2923-66-2

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## Compound of Interest

Compound Name: 3'-Chloro-4'-fluoroacetophenone

Cat. No.: B1580554

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An In-depth Technical Guide to **3'-Chloro-4'-fluoroacetophenone** (CAS No. 2923-66-2)

## Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **3'-Chloro-4'-fluoroacetophenone**, a key chemical intermediate. It is intended for researchers, medicinal chemists, and process development scientists who utilize halogenated aromatic ketones in organic synthesis and drug discovery. This guide delves into the compound's fundamental properties, synthesis, characterization, and applications, grounding all information in established scientific principles and authoritative data.

## Introduction: Strategic Importance in Synthesis

**3'-Chloro-4'-fluoroacetophenone** is a disubstituted aromatic ketone whose value lies in the strategic placement of its functional groups. The electron-withdrawing nature of the chlorine and fluorine atoms activates the aromatic ring for certain transformations while also influencing the regioselectivity of subsequent reactions. The acetyl group provides a reactive handle for a multitude of chemical modifications, making this compound a versatile building block for more complex molecular architectures.<sup>[1]</sup> Its application spans pharmaceutical development, agrochemical formulation, and material science, underscoring its industrial and research significance.<sup>[1]</sup>

## Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in experimental work. These properties dictate appropriate storage conditions, solvent selection, and the analytical methods best suited for reaction monitoring and quality control.

## Physical and Chemical Properties

The key physicochemical data for **3'-Chloro-4'-fluoroacetophenone** are summarized in the table below. The compound presents as a white to light-yellow crystalline solid with a melting point that makes it easy to handle at room temperature.<sup>[1][2]</sup> Its solubility in common organic solvents facilitates its use in a wide range of reaction conditions.<sup>[1]</sup>

Property	Value	Source(s)
CAS Number	2923-66-2	<sup>[2][3][4]</sup>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClFO	<sup>[1][3][5]</sup>
Molecular Weight	172.58 g/mol	<sup>[1][3][5]</sup>
Appearance	White to light yellow powder/crystal	<sup>[1][2]</sup>
Melting Point	41 - 45 °C	<sup>[1]</sup>
Boiling Point	127 °C @ 15 mmHg	<sup>[1][2]</sup>
IUPAC Name	1-(3-chloro-4-fluorophenyl)ethanone	<sup>[3]</sup>
InChIKey	PCJPESKRPOTNGU-UHFFFAOYSA-N	<sup>[3][4][6]</sup>

## Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of **3'-Chloro-4'-fluoroacetophenone**. The expected data from key analytical techniques are outlined below.

Technique	Key Data and Interpretation	Source(s)
Mass Spectrometry (GC-MS)	Molecular Ion ( $M^+$ ): $m/z \approx 172$ . A characteristic $[M+2]^+$ isotope peak at $m/z \approx 174$ (approx. 1/3 the intensity of $M^+$ ) confirms the presence of a single chlorine atom. Key fragments include $[M-CH_3]^+$ at $m/z$ 157 and $[M-COCH_3]^+$ at $m/z$ 129.	[3][4]
Infrared (IR) Spectroscopy	A strong absorption band for the carbonyl (C=O) stretch is expected around 1680-1700 $cm^{-1}$ . Aromatic C=C stretching vibrations appear in the 1400-1600 $cm^{-1}$ region. C-F and C-Cl stretching bands are typically observed in the 1200-1300 $cm^{-1}$ and 700-800 $cm^{-1}$ regions, respectively.	[3]
$^1H$ NMR	The spectrum will show a singlet for the methyl protons ( $-COCH_3$ ) around $\delta$ 2.6 ppm. The aromatic protons will appear as complex multiplets in the $\delta$ 7.0-8.0 ppm range, with coupling patterns dictated by the chloro and fluoro substituents.	[7]
$^{13}C$ NMR	The carbonyl carbon resonance is expected around $\delta$ 195-197 ppm. The methyl carbon will appear at approximately $\delta$ 26 ppm. The aromatic carbons will show	[7]

distinct signals, with their  
chemical shifts and splitting  
patterns influenced by the  
attached halogens.

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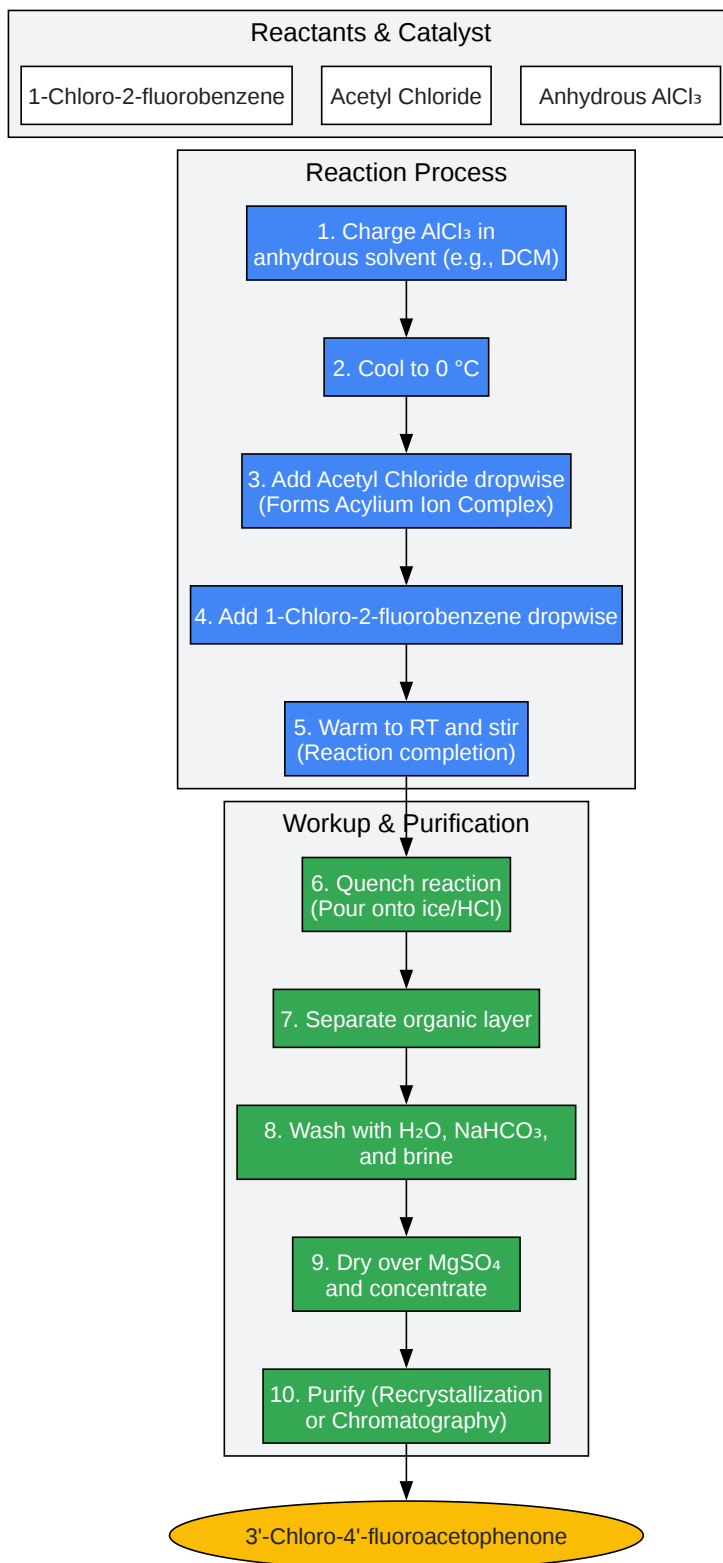
## Synthesis Pathway: The Friedel-Crafts Acylation

The most common and industrially viable method for synthesizing **3'-Chloro-4'-fluoroacetophenone** is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.[8] This electrophilic aromatic substitution reaction provides a direct route to forming the crucial carbon-carbon bond between the aromatic ring and the acetyl group.

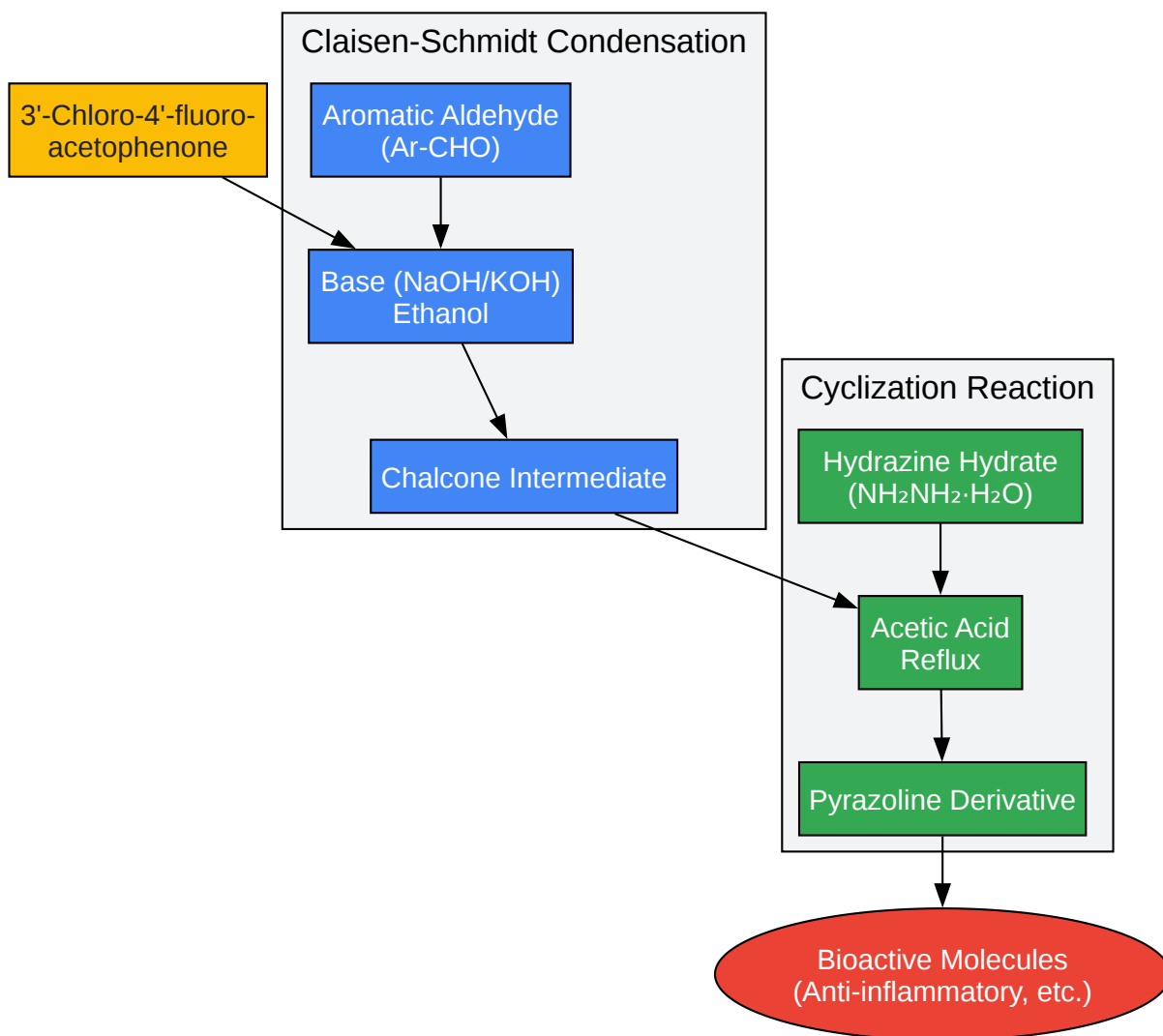
## Mechanistic Considerations

The causality behind this experimental choice is rooted in well-established reaction mechanisms. A strong Lewis acid, typically anhydrous aluminum chloride ( $\text{AlCl}_3$ ), is used as a catalyst. Its role is to abstract the chloride from acetyl chloride, generating a highly reactive electrophile, the acylium ion ( $[\text{CH}_3\text{CO}]^+$ ). [9][10] The electron-rich  $\pi$ -system of the 1-chloro-2-fluorobenzene ring then attacks this acylium ion. The halogen substituents on the ring are deactivating but act as ortho, para-directors.[9] Due to steric hindrance from the chlorine atom at the 3-position, the acylation occurs predominantly at the sterically more accessible C-5 position (para to the fluorine and meta to the chlorine), yielding the desired **3'-Chloro-4'-fluoroacetophenone** product.

## Friedel-Crafts Acylation Workflow



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